molecular formula C9H14N4O2 B2730154 N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429419-09-9

N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No. B2730154
CAS RN: 1429419-09-9
M. Wt: 210.237
InChI Key: NUGMXFZCACSBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It belongs to the class of pyrazole compounds and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine is not fully understood. It has been suggested that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells and reduce the symptoms of neurological disorders. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine in lab experiments include its potential applications in drug development and its anti-inflammatory and analgesic properties. However, its limitations include its low yield during synthesis and the need for further research to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for the study of N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine. These include:
1. Further research to fully understand its mechanism of action and biochemical and physiological effects.
2. Development of more efficient methods for the synthesis of N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine.
3. Exploration of its potential applications in the treatment of cancer and neurological disorders.
4. Development of new drugs based on N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine.
Conclusion:
In conclusion, N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It has been studied for its anti-inflammatory and analgesic properties and its potential use in the treatment of cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. The development of more efficient methods for its synthesis and the exploration of its potential applications in drug development are also important future directions.

Synthesis Methods

N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine can be synthesized using various methods, including the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with cyclopentylmethylamine in the presence of a coupling agent. Another method involves the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with cyclopentylmethylamine in the presence of a base and a coupling agent. The yield of the product obtained using these methods varies between 50-70%.

Scientific Research Applications

N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine has shown potential applications in drug development. It has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders.

properties

IUPAC Name

N-cyclopentyl-1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-12-6-8(13(14)15)9(11-12)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGMXFZCACSBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NC2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.